

# A Comparative Guide to Neutron Capture Cross-Section Measurements for Promethium-147

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## Compound of Interest

Compound Name: Promethium-147

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This guide provides a comprehensive comparison of experimental measurements of the neutron capture cross-section of **Promethium-147** ( $^{147}\text{Pm}$ ). It is intended for researchers, scientists, and professionals in drug development and related fields who require an objective analysis of the available data and experimental methodologies. The guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and presents visual representations of the nuclear processes and experimental workflows.

**Promethium-147** is a fission product of significant interest in nuclear reactor technology due to its impact on neutron economy.[1] Specifically, its neutron capture leads to the formation of Promethium-148 ( $^{148}\text{Pm}$ ) isomers, which in turn can lead to the production of Samarium-149 ( $^{149}\text{Sm}$ ), a potent reactor poison.[1] Accurate knowledge of the  $^{147}\text{Pm}$  neutron capture cross-section is therefore crucial for the design of long-lived reactor fuel systems.[1] Furthermore, this cross-section is important in the field of stellar nucleosynthesis, as  $^{147}\text{Pm}$  is a key branching point in the s-process.[2]

## Quantitative Data Summary

The following table summarizes the experimentally measured values for the thermal neutron capture cross-section (at 0.0253 eV) and the resonance integral for  $^{147}\text{Pm}$ .

Parameter	Measured Value (barns)	Experimental Facility/Method	Reference
Thermal Neutron Total Cross-Section ( $\sigma_0$ )	$198 \pm 8$ b	Not specified	[3][4]
$200 \pm 7$ b	Materials Testing Reactor (MTR) fast chopper	[1][5]	[3][4]
$168.4 \pm 3.5$ b	Not specified	[6][7]	
Resonance Integral ( $I_0$ )	$2280 \pm 200$ b	Calculated from resonance parameters	[3][4]
$2192 \pm 100$ b	Calculated from resonance parameters	[5]	
$1274 \pm 66$ b	Not specified	[6][7]	

Note: The barn (b) is a unit of area equal to  $10^{-28}$  m<sup>2</sup>.[\[8\]](#)

## Experimental Protocols

The primary methods for measuring the neutron capture cross-section of <sup>147</sup>Pm have involved time-of-flight (TOF) transmission measurements and activation techniques.

### 1. Time-of-Flight (TOF) Transmission Measurements

This technique was employed at the Materials Testing Reactor (MTR) using a fast chopper to create pulsed neutron beams.[\[1\]\[5\]](#)

- **Sample Preparation:** The <sup>147</sup>Pm samples were prepared by mixing oxide powder (<sup>147</sup>Pm<sub>2</sub>O<sub>3</sub>) with aluminum metal powder and compacting the mixture.[\[1\]](#) These samples inherently contained the decay product Samarium-147 (<sup>147</sup>Sm), which has strong neutron resonances. [\[1\]\[3\]](#) Corrections for this contaminant were a critical part of the data analysis.[\[1\]\[3\]](#)
- **Measurement Setup:** The samples were placed in a neutron beam, and the transmission of neutrons was measured as a function of their energy, which is determined by their time of

flight over a known distance.[1] Measurements were conducted at various flight paths (e.g., 20 m and 45 m) to achieve different energy resolutions.[1]

- **Data Analysis:** The total neutron cross-section is determined from the measured transmission. To derive the capture cross-section, the scattering cross-section must be subtracted from the total cross-section. Resonance parameters were determined by shape-fitting and area analysis of the transmission data.[1][5] The presence of  $^{147}\text{Sm}$  was accounted for by taking measurements over extended periods, allowing for the differentiation of isotopes based on the change in resonance strengths over time due to the decay of  $^{147}\text{Pm}$ . [1]

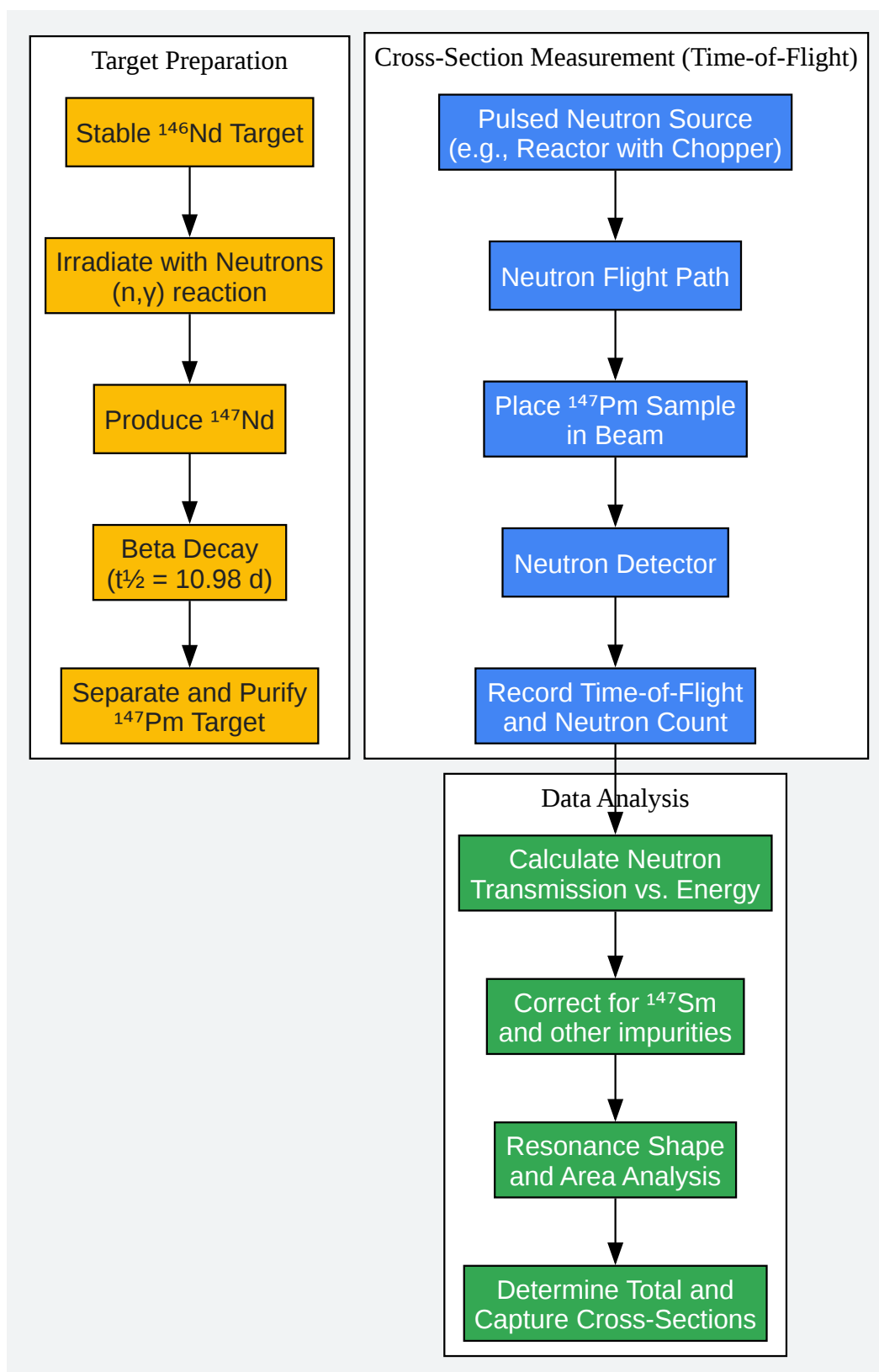
## 2. Activation Method

This method involves irradiating a  $^{147}\text{Pm}$  target with a known neutron flux and then measuring the activity of the resulting  $^{148}\text{Pm}$ .

- **Target Production:** Radioactive targets of  $^{147}\text{Pm}$  have been produced by irradiating stable Neodymium-146 ( $^{146}\text{Nd}$ ) in a high-flux reactor like the Institut Laue–Langevin (ILL) reactor or the Oak Ridge National Laboratory's High Flux Isotope Reactor (HFIR).[2][9] The resulting  $^{147}\text{Nd}$  beta-decays to  $^{147}\text{Pm}$ . [9]
- **Irradiation and Measurement:** The  $^{147}\text{Pm}$  target is then irradiated in a well-characterized neutron flux. The subsequent activity of the produced  $^{148}\text{Pm}$  isomers is measured using gamma spectroscopy.[9]
- **Cross-Section Calculation:** The capture cross-section is calculated from the induced activity, the neutron flux, and the number of target atoms. This method is particularly useful for determining Maxwellian-averaged cross-sections (MACS) relevant to astrophysics by using quasi-Maxwellian neutron beams.[2]

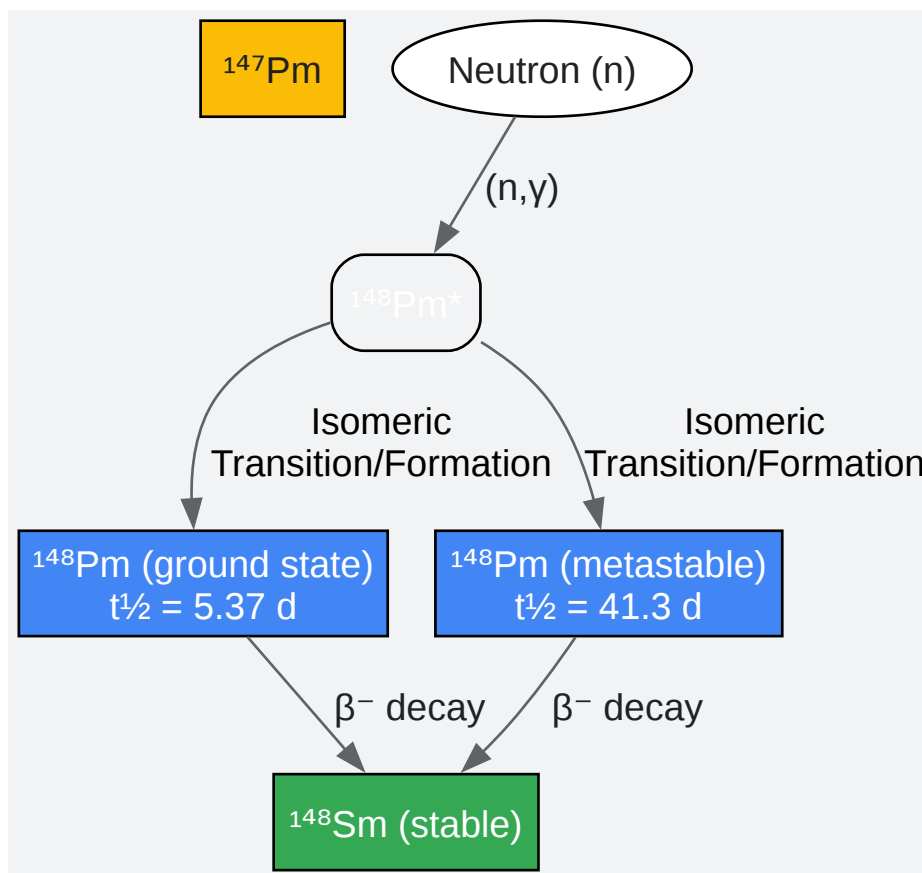
## Visualizations

The following diagrams illustrate the key processes and workflows involved in the measurement of the  $^{147}\text{Pm}$  neutron capture cross-section.



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Caption: Experimental workflow for measuring the  $^{147}\text{Pm}$  neutron capture cross-section.



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Caption: Neutron capture on  $^{147}\text{Pm}$  leading to isomers of  $^{148}\text{Pm}$  and subsequent decay.

## Comparison with Alternatives

A direct alternative to measuring the neutron capture cross-section of  $^{147}\text{Pm}$  for applications like reactor modeling would be to measure the cross-sections of other significant neutron-absorbing fission products. However, the unique position of the  $^{147}\text{Pm} \rightarrow ^{148}\text{Pm} \rightarrow ^{149}\text{Sm}$  chain makes its specific cross-section measurement essential.

The primary "alternative" in the context of this guide refers to the different experimental results obtained for the same physical quantity. As seen in the data table, there is a notable variation between the reported values, particularly for the resonance integral.

- Coddington et al. ( $200 \pm 7 \text{ b}$ ) vs. Kirouac et al. ( $198 \pm 8 \text{ b}$ ): These two measurements of the thermal cross-section are in excellent agreement, providing high confidence in this value.<sup>[1]</sup>

[3][4][5] Both experiments were conducted in the early 1970s and faced similar challenges, such as correcting for the presence of  $^{147}\text{Sm}$ . [1][3]

- Resonance Integral Discrepancy: The values for the resonance integral show a larger spread, with Kirouac et al. reporting  $2280 \pm 200$  b and Coddington et al. reporting  $2192 \pm 100$  b, which are reasonably consistent. [3][4][5] However, the evaluated data from Mughabghab ( $1274 \pm 66$  b) is significantly lower. [6][7] This discrepancy highlights the challenges in accurately characterizing the neutron resonances of  $^{147}\text{Pm}$  over a wide energy range and suggests that this is an area where further experimental work could be beneficial.

The choice of experimental method—time-of-flight versus activation—can also be considered a comparison of alternatives. The TOF method provides energy-dependent cross-section data, which is crucial for understanding the resonance structure. [1][5] The activation method is often more suited for producing an integral value, like the Maxwellian-averaged cross-section, which is directly applicable to astrophysical models. [2] The two methods are complementary and provide different, but equally valuable, insights into the neutron capture properties of  $^{147}\text{Pm}$ .

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- To cite this document: BenchChem. [A Comparative Guide to Neutron Capture Cross-Section Measurements for Promethium-147]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221622#cross-section-measurements-for-neutron-capture-on-promethium-147]

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